

Characterization of the stereoisomers of 3-chloro-2,3-dimethylpentane

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Compound of Interest

Compound Name: 3-Chloro-2,3-dimethylpentane

Cat. No.: B12644990

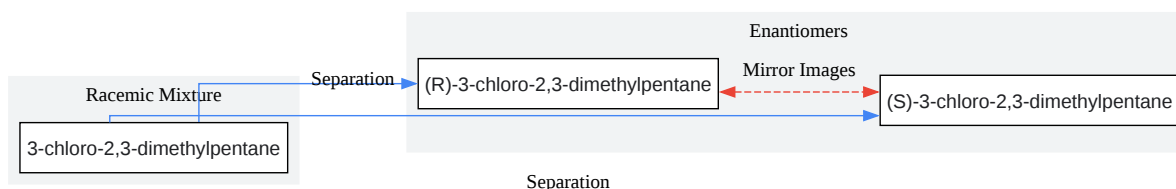
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An Objective Guide to the Stereoisomers of **3-Chloro-2,3-dimethylpentane** for Researchers

This guide provides a detailed comparison of the stereoisomers of **3-chloro-2,3-dimethylpentane**, tailored for researchers, scientists, and professionals in drug development. Below, we explore the structural characteristics, physicochemical properties, and detailed experimental protocols for the characterization and separation of these stereoisomers.

Identification and Structure of Stereoisomers

3-chloro-2,3-dimethylpentane possesses a single chiral center at the C3 position. This carbon atom is bonded to four distinct groups: a chloro group (-Cl), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and an isopropyl group (-CH(CH₃)₂). The presence of one stereocenter means that the molecule exists as a pair of enantiomers: (R)-**3-chloro-2,3-dimethylpentane** and (S)-**3-chloro-2,3-dimethylpentane**. These molecules are non-superimposable mirror images of each other.



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Caption: Relationship between the stereoisomers of **3-chloro-2,3-dimethylpentane**.

Comparative Physicochemical and Spectroscopic Properties

While enantiomers share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, they exhibit distinct behavior in the presence of plane-polarized light. Specific experimental data for the individual (R) and (S) enantiomers of **3-chloro-2,3-dimethylpentane** are not extensively documented. The table below summarizes the available data for the racemic mixture.

Table 1: Physicochemical Properties of **3-chloro-2,3-dimethylpentane** (Racemic Mixture)

Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ Cl	[1][2]
Molecular Weight	134.65 g/mol	[1]
CAS Number	595-38-0	[2][3]
Boiling Point	133 °C	[4]
Density	0.884 g/mL	[4]
Optical Rotation	Predicted to be equal in magnitude and opposite in sign for each enantiomer.	

Spectroscopic Analysis

- **NMR and IR Spectroscopy:** The ¹H NMR, ¹³C NMR, and IR spectra of the (R) and (S) enantiomers are identical due to the identical connectivity and bonding environments of the atoms.
- **Polarimetry:** This is the primary technique to distinguish between the enantiomers. The (R) and (S) isomers will rotate plane-polarized light to an equal but opposite degree. A racemic

mixture will exhibit no optical activity.

Experimental Protocols

Protocol 1: Enantiomeric Separation by Chiral Gas Chromatography (GC)

The separation of the enantiomers of **3-chloro-2,3-dimethylpentane** can be achieved using chiral gas chromatography. This protocol is adapted from established methods for separating non-functionalized chiral alkanes.^[5]

Objective: To resolve the racemic mixture of **3-chloro-2,3-dimethylpentane** into its individual (R) and (S) enantiomers.

Instrumentation and Materials:

- Gas chromatograph with a flame ionization detector (FID).
- Chiral stationary phase (CSP) column: A fused-silica capillary column coated with a modified cyclodextrin derivative (e.g., Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)- β -cyclodextrin) is recommended.^[5]
- Carrier Gas: High-purity Helium or Hydrogen.
- Sample: 1% (v/v) solution of racemic **3-chloro-2,3-dimethylpentane** in hexane.

GC Method Parameters:

- Injector Temperature: 240°C
- Detector Temperature: 250°C
- Oven Temperature Program:
 - Initial Temperature: 40°C
 - Hold Time: 2 minutes

- Ramp Rate: 2°C/min
- Final Temperature: 100°C
- Final Hold Time: 5 minutes
- Injection Volume: 1 µL
- Split Ratio: 100:1

Procedure:

- Equilibrate the GC system with the specified conditions.
- Inject the prepared sample solution into the GC.
- Initiate the data acquisition and the oven temperature program.
- Identify the two separated peaks corresponding to the (R) and (S) enantiomers based on their retention times. The elution order is dependent on the specific CSP used.

Protocol 2: Characterization by Polarimetry

Objective: To measure the specific rotation of the separated enantiomers and confirm their optical purity.

Instrumentation and Materials:

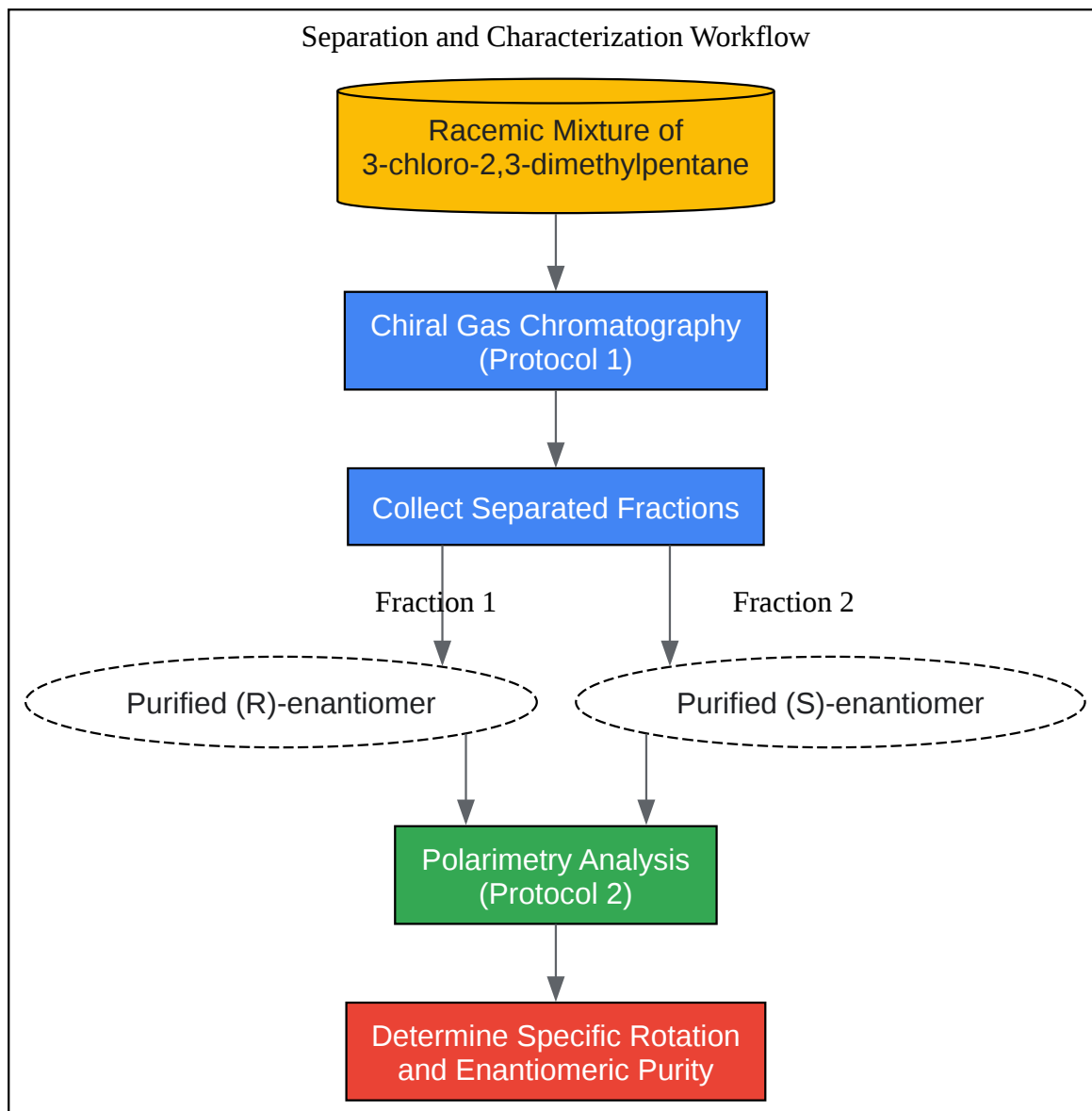
- Polarimeter.
- Sodium lamp (589 nm).
- Polarimeter cell (1 dm path length).
- Separated enantiomer samples of known concentration in a suitable solvent (e.g., chloroform).

Procedure:

- Calibrate the polarimeter with the pure solvent (blank).
- Prepare a solution of the purified enantiomer with a precisely known concentration.
- Fill the polarimeter cell with the solution, ensuring no air bubbles are present.
- Measure the observed optical rotation (α).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c * l)$ where:
 - α = observed rotation
 - c = concentration in g/mL
 - l = path length in dm

Experimental Workflow

The following diagram illustrates the logical workflow for the separation and characterization of the **3-chloro-2,3-dimethylpentane** stereoisomers.



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Caption: Workflow for enantiomeric separation and characterization.

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